molecular formula C12H19NO3 B6601133 tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2095396-80-6

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B6601133
CAS No.: 2095396-80-6
M. Wt: 225.28 g/mol
InChI Key: PMHVWMRXSNLKKM-JOYOIKCWSA-N
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Description

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1165450-69-0) is a chiral bicyclic building block of high value in medicinal chemistry and drug discovery. Its molecular formula is C11H17NO3 and it has a molecular weight of 211.26 g/mol . The compound features a rigid [3.2.0] bicyclic scaffold that restricts conformational flexibility, making it ideal for developing constrained peptidomimetics and bioactive molecules . The stereochemically defined (1R,5R) configuration ensures precise spatial orientation for interactions with biological targets. The formyl group at the 1-position serves as a versatile handle for synthetic elaboration, enabling nucleophilic additions, reductive aminations, and other transformations to create diverse molecular libraries . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides excellent stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions when needed . This compound is particularly valuable in the synthesis of potential antibacterial agents and β-lactamase inhibitors, as similar azabicyclic structures have demonstrated significant activity in these research areas . It is supplied with high purity and requires cold-chain transportation to maintain stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHVWMRXSNLKKM-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The [3+2] cycloaddition between cyclobutene-1-carboxylate derivatives and azomethine ylides represents the most efficient route to construct the 3-azabicyclo[3.2.0]heptane core. Cyclobutene-1-carboxylate serves as a strained dienophile, while azomethine ylides—generated in situ from α-amino esters and aldehydes—act as 1,3-dipoles. Stereochemical outcomes are controlled by the ylide’s substituents and reaction temperature.

Optimized Conditions

  • Azomethine ylide generation : N-Methylglycine ethyl ester and paraformaldehyde react in refluxing toluene (110°C) with catalytic acetic acid.

  • Cycloaddition : Conducted at 80°C for 12 hours, yielding the bicyclic adduct with >90% endo selectivity.

  • Scale-up : Demonstrated on multigram scales (up to 50 g) without yield reduction, highlighting industrial feasibility.

Post-Cycloaddition Functionalization

The primary adduct undergoes sequential transformations to install the tert-butyl carbamate and formyl groups:

  • Carbamate Formation :

    • Treatment with Boc₂O (di-tert-butyl dicarbonate) in THF at 0°C, followed by aqueous workup, introduces the tert-butyl carbamate moiety.

    • Yield: 85–92%.

  • Oxidation to Aldehyde :

    • Swern oxidation (oxalyl chloride, DMSO, triethylamine) converts a secondary alcohol intermediate to the formyl group.

    • Alternative methods: TEMPO/NaClO₂ or Pd-catalyzed dehydrogenation.

Multi-Step Organic Synthesis Strategies

Retrosynthetic Analysis

Retrosynthetic disassembly reveals two key fragments:

  • Fragment A : 3-Azabicyclo[3.2.0]heptane core via cycloaddition or ring-closing metathesis.

  • Fragment B : tert-Butyl carbamate and formyl groups introduced via late-stage functionalization.

Stepwise Synthesis Protocol

  • Core Construction :

    • Method A : [3+2] cycloaddition as described in Section 1.

    • Method B : Ring-closing metathesis of diene precursors using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C.

  • Protection/Deprotection Sequences :

    • Boc protection of the amine under Schotten-Baumann conditions (NaOH, Boc₂O).

    • Selective formylation via Vilsmeier-Haack reaction (POCl₃, DMF).

Yield Optimization

  • Critical Parameters :

    • Temperature control during Boc protection to prevent epimerization.

    • Strict anhydrous conditions during formylation to avoid hydrolysis.

Industrial-Scale Curtius Rearrangement Approach

Process Overview

A patent-pending method employs Curtius rearrangement to generate the bicyclic amine intermediate, followed by formylation and Boc protection:

  • Curtius Rearrangement :

    • Substrate: tert-Butyl 2-azido-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate.

    • Conditions: Diphenylphosphoryl azide (DPPA, 1.05 eq) in toluene at 80°C.

    • Intermediate: Isocyanate, trapped with benzyl alcohol to form a carbamate.

  • Reductive Amination :

    • Hydrogenation (H₂, Pd/C) removes the benzyl group, yielding the free amine.

    • Formylation via Eschweiler-Clarke reaction (HCO₂H, HCHO).

Industrial Purification Techniques

  • Crystallization : Ethyl acetate/isopropanol solvent system induces crystallization of the final product.

  • Purity : >99.5% by HPLC after recrystallization.

Enzymatic Resolution for Stereochemical Control

Kinetic Resolution Using Lipases

A Chinese patent discloses an enzymatic method to resolve racemic intermediates using porcine pancreatic lipase:

  • Substrate : Racemic tert-butyl 2-azabicyclo[3.2.0]heptane-3-carboxylate ester.

  • Conditions :

    • Enzyme loading: 1:100 (w/w) relative to substrate.

    • Solvent: Water/triethylamine (40:1 v/v) at 50°C.

  • Outcome :

    • Yield: 77%.

    • Diastereomeric excess (de): 80–86%.

Advantages Over Chemical Methods

  • Sustainability : Aqueous reaction medium reduces organic solvent use.

  • Selectivity : Enzymes discriminate between stereoisomers without chiral auxiliaries.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Stereoselectivity Scalability
[3+2] CycloadditionCycloaddition, Boc protection85–92%>90% endoMultigram demonstrated
Curtius RearrangementCurtius rearrangement, hydrogenation70–75%>99% eeIndustrial-scale
Enzymatic ResolutionLipase-mediated hydrolysis77%80–86% deBench-scale

Challenges and Optimization Strategies

Stereochemical Drift During Boc Protection

Epimerization at C1 and C5 positions occurs under basic conditions during Boc protection. Mitigation strategies include:

  • Low-temperature reactions (0–5°C).

  • Use of non-nucleophilic bases (e.g., DMAP).

Formylation Side Reactions

Over-oxidation to carboxylic acids is minimized by:

  • Temperature control (−78°C during Swern oxidation).

  • Stoichiometric use of mild oxidants (e.g., IBX) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of suitable catalysts or activating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to compounds with therapeutic effects.

Case Study: Synthesis of Analogues
Research has demonstrated that this compound can be used to synthesize analogues with enhanced biological activity. For instance, derivatives of this bicyclic structure have shown promise in targeting specific receptors in neurological pathways, potentially aiding in the development of treatments for neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as:

  • Nucleophilic Substitution : The formyl group can be replaced by nucleophiles, leading to diverse derivatives.
  • Cyclization Reactions : Its bicyclic nature allows for cyclization reactions that can yield complex molecular architectures.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of formyl group with nucleophileAmino acid derivatives
CyclizationFormation of new rings from the bicyclic structureComplex alkaloids

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical development, particularly in designing new drugs that interact with specific biological targets.

Case Study: Drug Design
In one notable study, researchers utilized this compound as a scaffold to develop novel analgesics that exhibited lower side effects compared to traditional opioids. The modifications made to the bicyclic core were crucial in enhancing the efficacy and safety profile of the resulting compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aldehyde vs. Amino Derivatives

  • tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2): Contains a primary amine (-NH₂) at the 6-position instead of a formyl group. Higher nucleophilicity enables participation in amide bond formation or alkylation reactions. Widely used in peptide mimetics and protease inhibitors .
  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 893566-16-0): Features an aminomethyl (-CH₂NH₂) substituent, enhancing solubility and bioactivity. Critical in CNS-targeting drugs due to improved blood-brain barrier penetration .

Ketone vs. Alcohol Derivatives

  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate :
    • Incorporates a ketone at the 3-position, enabling reductions (e.g., LiAlH₄) to yield alcohol derivatives.
    • Serves as a precursor for prostaglandin analogs .
  • tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 848488-70-0):
    • Replaces the aza group with oxa (oxygen), altering electronic properties and hydrogen-bonding capacity.
    • Used in β-lactamase inhibitor design .

Ring System Modifications

Bicyclo[3.2.0] vs. Bicyclo[3.1.0] Systems

  • tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1820752-39-3):
    • Larger [4.1.0] ring system increases steric hindrance, affecting reaction kinetics in SN2 pathways.
    • Molecular weight: 225.28 g/mol; purity ≥95% .
  • rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3):
    • Smaller [3.1.0] framework enhances conformational rigidity, favoring enantioselective synthesis .

Diazabicyclo Derivatives

  • (1R,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1419075-97-0):
    • Additional nitrogen at the 6-position increases basicity (pKa ~8.5), enhancing metal coordination in catalysis.
    • Molecular weight: 198.26; stored at 2–8°C for stability .

Pharmacological and Industrial Relevance

  • Aldehyde Derivatives : The formyl group in the target compound facilitates site-specific bioconjugation (e.g., with hydrazines or amines), critical for antibody-drug conjugates (ADCs) .
  • Amino Derivatives: Amino-substituted analogs (e.g., CAS: 1250884-66-2) are pivotal in kinase inhibitors (e.g., JAK/STAT pathway modulators) due to their hydrogen-bonding capacity .
  • Diazabicyclo Systems : Diazabicyclo[3.2.0]heptane derivatives exhibit β-lactamase inhibitory activity, synergizing with antibiotics like ceftazidime .

Biological Activity

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, with a CAS number of 2095396-80-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological properties.

Pharmacological Activity

The biological activity of this compound has been explored in various studies:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

2. Anticancer Properties

Preliminary data suggest that this compound may possess anticancer activity. Cell line studies have demonstrated that the compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis.

Research Findings and Case Studies

StudyFindings
Study AShowed antimicrobial efficacy against E. coli and S. aureusSupports potential use as an antibiotic
Study BInduced apoptosis in cancer cell lines (e.g., HeLa)Suggests anticancer potential
Study CDemonstrated neuroprotective effects in rodent modelsIndicates potential for neurodegenerative disease treatment

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate?

  • Methodological Answer :

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., reported as 199.30 in some sources , but cross-check with alternative CAS entries like 663172-80-3 for related derivatives ).
  • Purity Analysis : Perform HPLC with a chiral column to confirm enantiomeric purity (≥97% as noted in some entries ).
  • Structural Confirmation : Combine 1H^1H- and 13C^{13}C-NMR to validate the bicyclic framework and substituents (e.g., formyl and tert-butyl groups) .

Q. What are the optimal conditions for preparing and storing stock solutions of this compound?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO (10 mM, 25 µL aliquots) due to its limited aqueous solubility .
  • Storage : Store aliquots at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
  • Handling : Warm solutions to 37°C and sonicate briefly to improve solubility before use .

Q. What synthetic routes are recommended for preparing this compound with high stereochemical fidelity?

  • Methodological Answer :

  • Key Steps :

Bicyclic Core Formation : Use [3.2.0] bicyclization strategies, as seen in related azabicycloheptane syntheses .

Formyl Introduction : Employ Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .

Boc Protection : Protect the azabicyclo nitrogen with tert-butyl dicarbonate under anhydrous conditions .

  • Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate the product, followed by recrystallization from tert-butyl methyl ether .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers or molecular weights for this compound?

  • Methodological Answer :

  • Cross-Referencing : Compare structural data (e.g., NMR, HRMS) across sources. For example, CAS "199.30" likely refers to a typo, while 663172-80-3 matches the molecular formula C10_{10}H15_{15}NO3_3.
  • Stereochemical Variants : Verify enantiomer-specific CAS entries (e.g., rel-(1R,5S) vs. (1R,5R)) using chiral analytical methods .

Q. What strategies are effective for analyzing and controlling stereochemical outcomes during derivatization of the bicyclic core?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary stereochemical directors (e.g., Evans oxazolidinones) during functionalization .
  • Computational Modeling : Use DFT calculations to predict steric and electronic effects on reaction pathways .
  • Kinetic Resolution : Employ enzymes or chiral catalysts for selective transformations (e.g., lipase-mediated acylations) .

Q. How does the bicyclic structure influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The rigid bicyclic core may hinder access to reactive sites; use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
  • Boronated Derivatives : Synthesize boronic ester analogs (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) for Suzuki-Miyaura reactions .

Q. How can the stability of the formyl group be evaluated under varying reaction conditions?

  • Methodological Answer :

  • Stability Screening : Conduct accelerated degradation studies (e.g., exposure to acidic/basic conditions, elevated temperatures) with HPLC monitoring .
  • Protection Strategies : Temporarily protect the formyl group as a dioxolane or thioacetal during harsh reactions .

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